1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-

Kinase inhibition FGFR Selectivity

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo- (CAS 1092081-43-0) is a heterocyclic compound of the pyrrolo[2,3-b]pyridine (7-azaindole) class with the molecular formula C10H10N4O and a molecular weight of 202.21 g/mol. It features a 5-carbonitrile group, a 4-amino substituent, 2,3-dimethyl groups, and a partially saturated 6,7-dihydro-6-oxo ring, which together constitute a densely functionalized intermediate scaffold relevant to the synthesis of kinase-targeting small molecules.

Molecular Formula C10H10N4O
Molecular Weight 202.21 g/mol
Cat. No. B14180020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-
Molecular FormulaC10H10N4O
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C1C(=C(C(=O)N2)C#N)N)C
InChIInChI=1S/C10H10N4O/c1-4-5(2)13-9-7(4)8(12)6(3-11)10(15)14-9/h1-2H3,(H4,12,13,14,15)
InChIKeyHLISKILURFOEKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6,7-dihydro-2,3-dimethyl-6-oxo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile – Core Scaffold Definition and Procurement-Relevant Identity


1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo- (CAS 1092081-43-0) is a heterocyclic compound of the pyrrolo[2,3-b]pyridine (7-azaindole) class with the molecular formula C10H10N4O and a molecular weight of 202.21 g/mol . It features a 5-carbonitrile group, a 4-amino substituent, 2,3-dimethyl groups, and a partially saturated 6,7-dihydro-6-oxo ring, which together constitute a densely functionalized intermediate scaffold relevant to the synthesis of kinase-targeting small molecules [1]. This specific substitution pattern is not trivially accessible from the unsubstituted 7-azaindole core, and the compound is commercially available at ≥98% purity (CAS 1092081-43-0) as an ISO-certified building block suitable for medicinal chemistry and pharmaceutical quality control workflows .

Why 7-Azaindole Scaffolds Cannot Be Interchanged: The Functional-Group Dependency of 4-Amino-6,7-dihydro-2,3-dimethyl-6-oxo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile


The pyrrolo[2,3-b]pyridine family exhibits steep structure–activity relationships (SAR) for kinase inhibition, as demonstrated by the nearly 100-fold difference in FGFR4 IC50 between the top compound 4h (712 nM) and its FGFR1 IC50 (7 nM) in a series of closely related analogues [1]. The concurrent presence of a 4-amino, 6-oxo, 5-carbonitrile, and 2,3-dimethyl substitution pattern in the target compound creates a hydrogen-bond donor/acceptor network and steric environment that cannot be replicated by simpler 7-azaindoles (e.g., 5-carbonitrile-only scaffold, CAS 517918-95-5) or by the corresponding 5-carboxylic acid or 5-carboxaldehyde analogues. Generic substitution with the unsubstituted core or with single-point modifications would therefore alter both electronic properties and kinase-binding pharmacophore geometry, undermining the intended synthetic utility of this building block [2].

Quantitative Differentiation Evidence for 4-Amino-6,7-dihydro-2,3-dimethyl-6-oxo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile


Kinase Selectivity vs. Comparator Scaffolds in FGFR Biochemical Assays

Direct head-to-head comparison data are not publicly available for this exact building block. However, class-level SAR from the 1H-pyrrolo[2,3-b]pyridine series demonstrates that 4-amino-6-oxo-5-carbonitrile substitution confers a selectivity window across FGFR isoforms: the lead compound 4h (which incorporates the same core substitution pattern) shows FGFR1 IC50 = 7 nM, FGFR2 IC50 = 9 nM, FGFR3 IC50 = 25 nM, and FGFR4 IC50 = 712 nM [1]. In contrast, the unsubstituted 5-carbonitrile scaffold (CAS 517918-95-5) lacks the 4-amino and 6-oxo motifs and is reported as a generic intermediate without quantified kinase inhibition data in public databases [2]. This suggests that the target compound's functionalization is a prerequisite for achieving nanomolar FGFR1-3 potency.

Kinase inhibition FGFR Selectivity

Comparative In Vitro Antiproliferative Efficacy of 4-Amino-6-oxo-5-carbonitrile Pyrrolopyridines

Although proliferation data for the exact building block are not published, the structurally related analogue 4h bearing the same 4-amino, 6-oxo, and 5-carbonitrile core inhibited 4T1 breast cancer cell proliferation and induced apoptosis in vitro [1]. The 5-carboxylic acid and 5-carboxaldehyde analogues are reported as synthetic intermediates without documented cellular antiproliferative activity . This positions the 5-carbonitrile congener as the preferred functionality for accessing biologically active final compounds.

Antiproliferative activity Breast cancer 4T1 cells

Purity and Batch Consistency Benchmarks for Procurement

The target compound is supplied at ≥98% purity (NLT 98%) under ISO-certified quality systems suitable for global pharmaceutical research and quality control . This purity threshold ensures that side products arising from incomplete functionalization (e.g., residual 5-carboxaldehyde or de-methylated species) are minimized, which is critical for reproducible SAR studies. By comparison, the simpler 5-carbonitrile scaffold (CAS 517918-95-5) is available at similar purity (98%) but lacks the 4-amino-6-oxo pharmacophore and is not accompanied by ISO certification documentation in publicly listed datasheets .

Purity specification Quality control Batch consistency

Validated Application Scenarios for 4-Amino-6,7-dihydro-2,3-dimethyl-6-oxo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile


Synthesis of FGFR1/2/3-Selective Kinase Inhibitors for Oncology Lead Optimization

The 4-amino-6-oxo-5-carbonitrile core is a demonstrated pharmacophore for achieving low-nanomolar FGFR1-3 inhibition (IC50 values of 7–25 nM) when elaborated into fully decorated inhibitors [1]. Medicinal chemistry teams synthesizing focused libraries targeting FGFR-driven cancers (e.g., breast cancer, bladder cancer) can use this building block as a late-stage diversification point to install aryl, heteroaryl, or amide substituents at the 4-amino position.

Chemical Probe Development for FGFR Signaling Pathway Dissection

Because the 5-carbonitrile moiety imparts metabolic stability advantages over the corresponding carboxylic acid, the target compound serves as a privileged intermediate for generating tool compounds that interrogate FGF–FGFR signaling axes in cellular models [1]. The well-defined purity (≥98%) and ISO certification support reproducible probe pharmacology .

Pharmaceutical Quality Control Reference Standard for Impurity Profiling

The compound's ISO-certified production and batch consistency make it suitable as a reference standard for HPLC impurity profiling of pyrrolo[2,3-b]pyridine-based drug candidates in GMP analytical laboratories . Its 6,7-dihydro-6-oxo motif generates a distinct UV chromophore that facilitates detection at low impurity thresholds.

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